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Tead-IN-11: A Covalent Inhibitor Targeting the TEAD Palmitoylation Pocket

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Compound of Interest		
Compound Name:	Tead-IN-11	
Cat. No.:	B15545167	Get Quote

An In-depth Technical Guide on Target Engagement and Binding Site

This technical guide provides a comprehensive overview of the target engagement, binding site, and mechanism of action of **Tead-IN-11**, a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of oncology and Hippo pathway signaling.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) proteins (TEAD1-4) are the downstream effectors of the Hippo pathway. They act as transcription factors that, when complexed with the coactivator YAP (Yes-associated protein) or its paralog TAZ, drive the expression of genes promoting cell growth and inhibiting apoptosis. The interaction between TEAD and YAP/TAZ is therefore a prime target for therapeutic intervention in cancers with a hyperactivated Hippo pathway.

Tead-IN-11 (also referred to as compound 38) is a novel small molecule inhibitor designed to disrupt the TEAD-YAP/TAZ interaction. It functions as a covalent inhibitor that targets a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins, a site essential for their auto-palmitoylation and subsequent interaction with YAP/TAZ.



Target Engagement and Binding Site

Tead-IN-11 covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD transcription factors. This pocket is a deep, hydrophobic cavity that normally accommodates a palmitate molecule, a post-translational modification crucial for TEAD's stability and its interaction with YAP/TAZ. By irreversibly binding to this site, **Tead-IN-11** allosterically inhibits the TEAD-YAP protein-protein interaction.

The covalent nature of **Tead-IN-11**'s binding offers the potential for prolonged target occupancy and durable pharmacological effects. Its selectivity for TEAD1-3 over other cellular targets has been demonstrated in biochemical and cellular assays.

Quantitative Data

The inhibitory activity of **Tead-IN-11** has been characterized in a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of **Tead-IN-11**

Assay Type	Target	IC50 (nM)
TEAD Autopalmitoylation	TEAD1	8.7
TEAD2	3.4	
TEAD3	5.6	_

Table 2: Cellular Activity of **Tead-IN-11**

Assay Type	Cell Line	IC50
MCF-7 Reporter Gene Assay	MCF-7	≤10 nM
Anti-proliferation Assay	NCI-H2052	≤100 nM
NCI-H226	≤100 nM	

Table 3: Cellular Target Engagement of **Tead-IN-11** in HEK293T Cells



Target	Inhibition (%)
TEAD1	93
TEAD2	95

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

FRET-based TEAD1/YAP Protein-Protein Interaction Assay

This assay measures the ability of a test compound to disrupt the interaction between TEAD1 and a peptide derived from YAP.

Reagents:

- Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.005% Tween-20, 0.1% BSA, 1 mM DTT.
- TEAD1 protein (recombinant).
- Biotinylated YAP peptide.
- Europium-labeled streptavidin (donor fluorophore).
- APC-labeled anti-His antibody (acceptor fluorophore, assuming His-tagged TEAD1).

Procedure:

- Add 2 μL of test compound solution in DMSO to a 384-well assay plate.
- Add 4 μL of TEAD1 protein solution to each well.
- Incubate for 15 minutes at room temperature.



- \circ Add 4 μ L of a pre-mixed solution of biotinylated YAP peptide and Europium-labeled streptavidin to each well.
- Add 4 μL of APC-labeled anti-His antibody to each well.
- Incubate for 60 minutes at room temperature.
- Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader, measuring emission at 665 nm and 615 nm.
- Calculate the ratio of acceptor to donor fluorescence and determine the percent inhibition relative to DMSO controls. IC50 values are calculated from a concentration-response curve.

TEAD1 Autopalmitoylation Assay

This assay assesses the ability of a compound to inhibit the auto-palmitoylation of TEAD1.

- · Reagents:
 - Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.
 - TEAD1 protein (recombinant).
 - Palmitoyl-CoA.
 - Detection reagent (e.g., a fluorescent probe that reacts with free thiols).
- Procedure:
 - Add test compound to a solution of TEAD1 protein in assay buffer.
 - Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
 - Initiate the auto-palmitoylation reaction by adding Palmitoyl-CoA.
 - Incubate for a further period (e.g., 60 minutes) at room temperature.



- Stop the reaction and measure the extent of palmitoylation. This can be done indirectly by measuring the remaining free thiol on the cysteine residue using a fluorescent probe.
- Calculate the percent inhibition relative to DMSO controls and determine the IC50 from a concentration-response curve.

Cellular MCF7 Reporter Gene Assay

This assay measures the effect of a compound on TEAD-dependent transcriptional activity in a cellular context.

- Reagents:
 - MCF-7 cells stably expressing a TEAD-responsive luciferase reporter construct.
 - Cell culture medium (e.g., DMEM with 10% FBS).
 - Luciferase assay reagent.
- Procedure:
 - Seed MCF-7 reporter cells in a 96-well plate and allow them to attach overnight.
 - Treat the cells with a serial dilution of the test compound.
 - Incubate for 24-48 hours.
 - Lyse the cells and measure luciferase activity using a luminometer.
 - Determine the IC50 value from the concentration-response curve for luciferase inhibition.

NCI-H226 Cellular Proliferation Assay

This assay evaluates the anti-proliferative effect of a compound on a cancer cell line known to be dependent on the Hippo pathway.

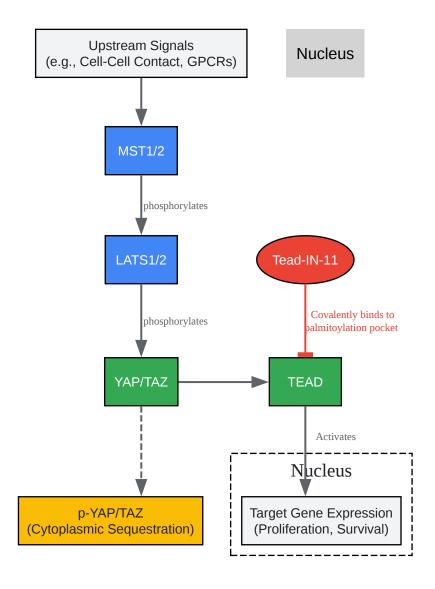
- · Reagents:
 - NCI-H226 cells.



- Cell culture medium (e.g., RPMI with 10% FBS).
- o Cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
 - Seed NCI-H226 cells in a 96-well plate.
 - After 24 hours, treat the cells with a serial dilution of the test compound.
 - Incubate for 72 hours.
 - Measure cell viability using a suitable reagent according to the manufacturer's instructions.
 - Calculate the IC50 for growth inhibition from the concentration-response curve.

Visualizations Hippo Signaling Pathway and Tead-IN-11's Point of Intervention



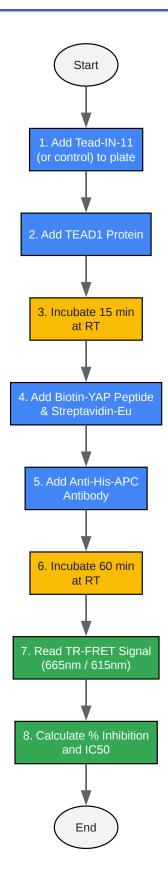


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Caption: Hippo signaling pathway and the inhibitory action of **Tead-IN-11** on TEAD.

Experimental Workflow for TR-FRET Assay





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Caption: Workflow for the TR-FRET based TEAD-YAP protein-protein interaction assay.



Conclusion

Tead-IN-11 is a potent and selective covalent inhibitor of TEAD transcription factors. It acts by irreversibly binding to a conserved cysteine in the central palmitoylation pocket, thereby allosterically disrupting the oncogenic TEAD-YAP/TAZ interaction. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the Hippo pathway and developing novel anti-cancer therapeutics. The unique covalent mechanism of action of **Tead-IN-11** makes it a promising tool for further preclinical and clinical investigation.

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